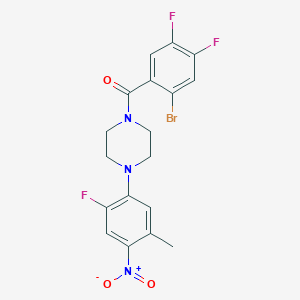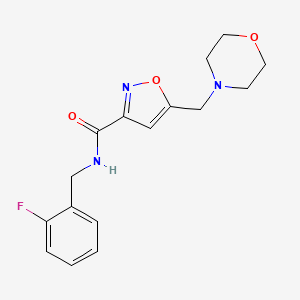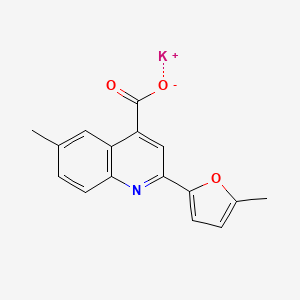![molecular formula C16H24N2O3 B5159437 1-[5-(4-nitrophenoxy)pentyl]piperidine](/img/structure/B5159437.png)
1-[5-(4-nitrophenoxy)pentyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-nitrophenoxy)pentyl]piperidine, also known as NPP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in scientific research applications. NPP is a highly potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells.
作用機序
1-[5-(4-nitrophenoxy)pentyl]piperidine acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor by this compound leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10. This compound has also been shown to inhibit the migration of immune cells to sites of inflammation and to promote the apoptosis of activated immune cells.
実験室実験の利点と制限
One advantage of using 1-[5-(4-nitrophenoxy)pentyl]piperidine in lab experiments is its high potency and selectivity for the CB2 receptor. This allows for precise targeting of immune cells and modulation of immune responses. However, one limitation is the potential for off-target effects, as this compound may interact with other receptors or enzymes in the body. Another limitation is the need for careful dosing and monitoring, as high doses of this compound may have toxic effects.
将来の方向性
There are several future directions for research on 1-[5-(4-nitrophenoxy)pentyl]piperidine. One area of interest is the potential use of this compound in the treatment of autoimmune diseases and inflammatory conditions. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. Another area of interest is the potential use of this compound in cancer therapy, as CB2 receptors are overexpressed in some cancer cells. Further studies are needed to determine the efficacy and safety of this compound in cancer treatment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound, as well as its potential interactions with other receptors and enzymes in the body.
合成法
The synthesis of 1-[5-(4-nitrophenoxy)pentyl]piperidine involves several steps, including the reaction of 4-nitrophenol with 1-bromopentane to form 5-(4-nitrophenoxy)pentane. The resulting compound is then reacted with piperidine in the presence of a base to form this compound. The purity of this compound can be improved by recrystallization or chromatography.
科学的研究の応用
1-[5-(4-nitrophenoxy)pentyl]piperidine has been used in various scientific research applications, including the study of the CB2 receptor and its role in the immune system. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and inflammatory conditions. This compound has also been studied for its potential use in cancer therapy, as CB2 receptors are overexpressed in some cancer cells.
特性
IUPAC Name |
1-[5-(4-nitrophenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-18(20)15-7-9-16(10-8-15)21-14-6-2-5-13-17-11-3-1-4-12-17/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOQHZFNZWSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159391.png)

![N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5159414.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B5159417.png)
![3-{2-hydroxy-3-[3-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159420.png)
![4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5159436.png)
![methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5159442.png)
![methyl {[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5159445.png)